

3-Aminobenzaldehyde hydrochloride chemical structure and formula

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Compound of Interest

Compound Name: 3-Aminobenzaldehyde
hydrochloride

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An In-depth Technical Guide to 3-Aminobenzaldehyde Hydrochloride

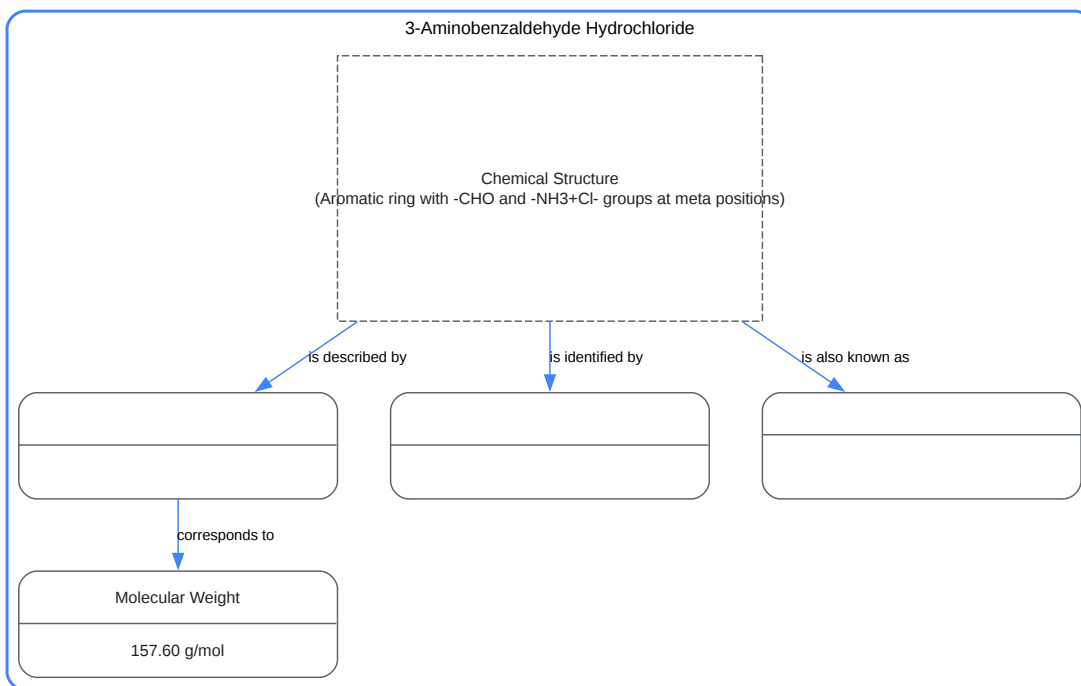
This guide provides comprehensive technical information on **3-Aminobenzaldehyde hydrochloride**, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed data on its chemical structure, properties, synthesis, and analysis.

Chemical Structure and Formula

3-Aminobenzaldehyde hydrochloride is an organic compound where an amino group and a formyl (aldehyde) group are attached to a benzene ring at positions 1 and 3, respectively. The amino group is protonated in the presence of hydrochloric acid to form the hydrochloride salt.

- Chemical Name: **3-Aminobenzaldehyde hydrochloride**
- Synonyms: m-Aminobenzaldehyde hydrochloride, 3-Formylaniline hydrochloride, 3-ABA HCl[1][2]
- CAS Number: 127248-99-1[1][3]
- Molecular Formula: C₇H₈ClNO[1][2][3]

Fig. 1: Chemical Identity of 3-Aminobenzaldehyde Hydrochloride

[Click to download full resolution via product page](#)Caption: Fig. 1: Chemical Identity of **3-Aminobenzaldehyde Hydrochloride**

Physicochemical Properties

The quantitative properties of **3-Aminobenzaldehyde hydrochloride** and its free base form (3-Aminobenzaldehyde) are summarized below. It is crucial to distinguish between the two, as the hydrochloride salt form exhibits different physical properties, such as solubility and melting point.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ ClNO	[1][3]
Molecular Weight	157.60 g/mol	[2][3]
Appearance	Colorless crystalline solid	[1]
Solubility	Good solubility in water	[1]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[3]
Melting Point (Free Base)	28-30 °C	[4]
Boiling Point (Free Base)	270.3 ± 23.0 °C (Predicted)	[4]

Experimental Protocols

Synthesis of 3-Aminobenzaldehyde Hydrochloride

A common and effective method for synthesizing 3-Aminobenzaldehyde is through the reduction of 3-nitrobenzaldehyde.[5] The resulting amine can then be converted to its hydrochloride salt. The following protocol is based on a standard Stephen aldehyde synthesis using tin(II) chloride.[6]

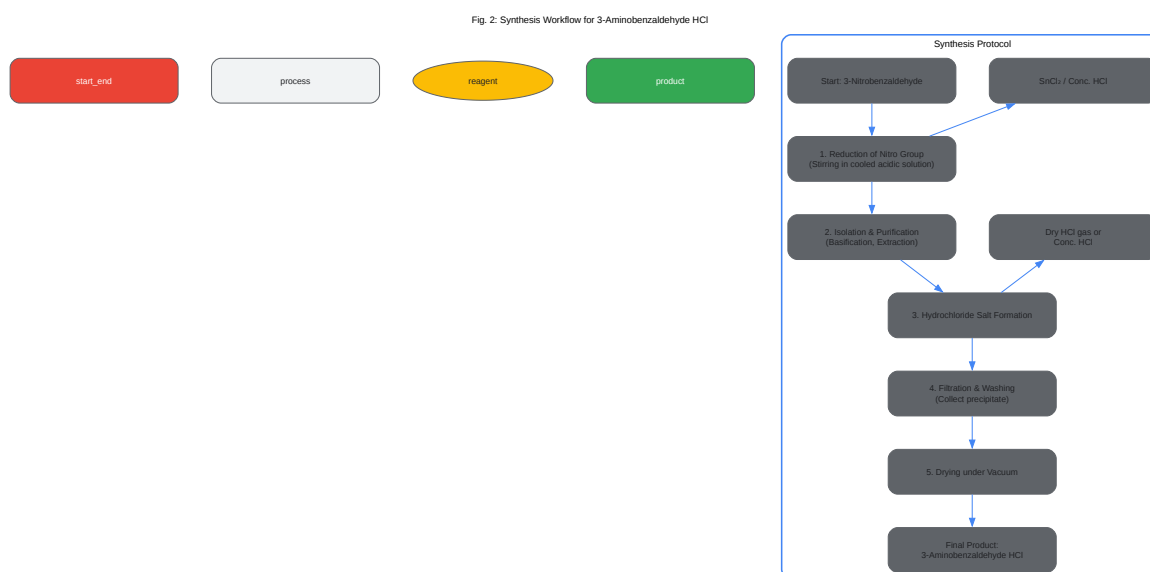
Materials:

- 3-Nitrobenzaldehyde
- Tin(II) chloride dihydrate (SnCl₂·2H₂O)
- Concentrated Hydrochloric Acid (HCl)

- Sodium Nitrite (NaNO_2) (for potential subsequent reactions, but not primary synthesis)
- Ice

Procedure:

- Reduction of Nitro Group: Dissolve tin(II) chloride dihydrate in concentrated hydrochloric acid in a beaker suitable for the scale of the reaction. The solution should be cooled to approximately 5°C in an ice bath.[6]
- Slowly add 3-nitrobenzaldehyde to the acidic tin(II) chloride solution with vigorous stirring. The temperature should be carefully monitored and maintained.[6]
- The reaction mixture, now containing the 3-aminobenzaldehyde as a complex, is further processed to isolate the free amine. This typically involves basification to precipitate the tin salts and release the amine, followed by extraction.
- Salt Formation: Dissolve the purified 3-aminobenzaldehyde in a suitable solvent (e.g., diethyl ether).
- Bubble dry hydrogen chloride gas through the solution, or add a stoichiometric amount of concentrated hydrochloric acid.
- The **3-Aminobenzaldehyde hydrochloride** will precipitate out of the solution as a crystalline solid.
- Collect the solid product by filtration, wash with a small amount of cold, non-polar solvent (like diethyl ether) to remove impurities, and dry under vacuum.



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Caption: Fig. 2: Synthesis Workflow for 3-Aminobenzaldehyde HCl

Spectroscopic Analysis Protocol

To confirm the identity and purity of the synthesized **3-Aminobenzaldehyde hydrochloride**, a combination of spectroscopic techniques is employed. The following provides a general methodology for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O , given its water solubility) in a standard 5 mm NMR tube.
- **1H NMR Acquisition:** Acquire the proton NMR spectrum. Expected signals would include aromatic protons (typically in the 6.5-8.0 ppm range), an aldehyde proton (downfield, >9.5 ppm), and a broad signal for the ammonium ($-NH_3^+$) protons.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum. Look for signals corresponding to the carbonyl carbon of the aldehyde (~ 190 ppm) and aromatic carbons (110-150 ppm).

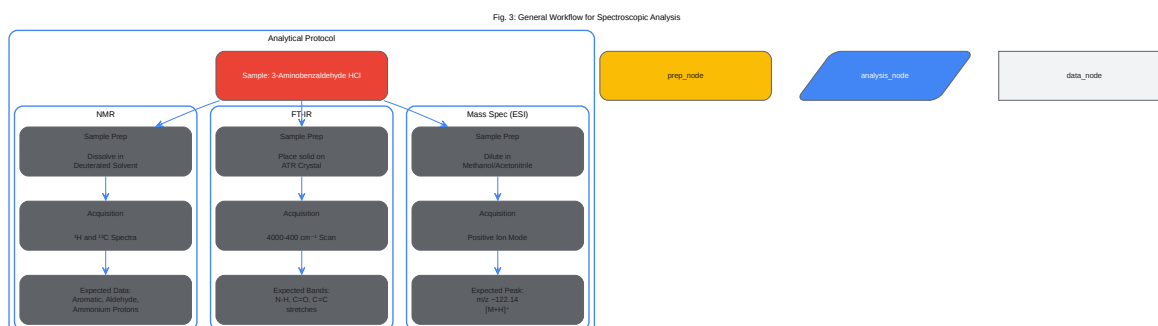
2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:** As the compound is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the dry, crystalline solid directly onto the ATR crystal.
- **Data Acquisition:** Record the spectrum, typically from 4000 to 400 cm^{-1} . Key expected absorption bands include N-H stretching from the ammonium group (broad, $\sim 3000\text{ cm}^{-1}$), C=O stretching from the aldehyde ($\sim 1700\text{ cm}^{-1}$), and C=C stretching from the aromatic ring ($\sim 1600\text{ cm}^{-1}$).

3. Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

- **Data Acquisition:** Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is suitable for polar, ionic compounds. Acquire the spectrum in positive ion mode. The expected molecular ion peak would correspond to the free base $[\text{C}_7\text{H}_7\text{NO} + \text{H}]^+$ at an m/z of approximately 122.14.



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Caption: Fig. 3: General Workflow for Spectroscopic Analysis

Applications in Research and Development

3-Aminobenzaldehyde hydrochloride serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde and an amino group, allows for its use in the construction of a wide range of more complex molecules.

- **Pharmaceutical Synthesis:** It is a key intermediate in the synthesis of various pharmaceutical compounds.[1][5] The amino and aldehyde groups can be independently modified to build heterocyclic scaffolds or to introduce specific pharmacophores.
- **Dye Industry:** The compound is utilized as an intermediate in the production of dyes and pigments.[1][5]
- **Chemical Research:** In a laboratory setting, it is used for synthesizing Schiff bases, heterocycles, and other novel organic structures.[5]

Safety and Handling

3-Aminobenzaldehyde and its hydrochloride salt are considered hazardous chemicals and must be handled with appropriate safety precautions.

- **General Handling:** Handle in a well-ventilated area or under a chemical fume hood.[7] Avoid the formation of dust and aerosols.[7]
- **Personal Protective Equipment (PPE):** Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[1][7]
- **First Aid Measures:**
 - **Skin Contact:** Immediately wash off with soap and plenty of water.[7]
 - **Eye Contact:** Rinse cautiously with water for several minutes.[7]
 - **Inhalation:** Move the person into fresh air.[7]

- Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials.[7][8]

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